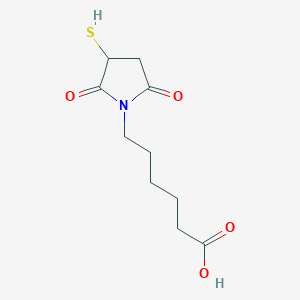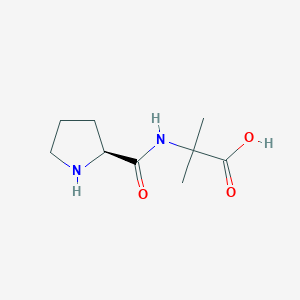
L-Prolyl-2-methylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Prolyl-2-methylalanine is a synthetic amino acid derivative that combines the structural elements of L-proline and 2-methylalanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-2-methylalanine typically involves the condensation of L-proline with 2-methylalanine. One common method includes the use of benzyloxycarbonyl-L-proline as a starting material . The reaction proceeds through a series of steps, including the formation of a Schiff base, nucleophilic addition, and subsequent hydrolysis to yield the desired product . The reaction conditions are generally mild, and the process can be scaled up for industrial production.
Industrial Production Methods
Industrial production of 2-methylalanine, a key component in the synthesis of this compound, involves the condensation of 2,2-dimethoxypropane with tert-butyl sulfinamide or tert-butyl carbamate to generate a Schiff base. This is followed by nucleophilic addition with sodium cyanide or potassium cyanide under phase transfer catalysis and ammonium chloride, and finally, hydrolysis of the cyano groups to obtain 2-methylalanine . This method is efficient, with high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
L-Prolyl-2-methylalanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, phase transfer catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
L-Prolyl-2-methylalanine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of L-Prolyl-2-methylalanine involves its incorporation into peptides and proteins, where it can influence the folding and stability of these macromolecules . The compound’s unique structure allows it to interact with specific molecular targets and pathways, potentially modulating cellular processes and signaling pathways .
Comparaison Avec Des Composés Similaires
L-Prolyl-2-methylalanine can be compared with other similar compounds, such as:
L-Azetidine-2-carboxylic acid: A toxic non-proteinogenic amino acid found in lily of the valley plants.
Trans-4-hydroxy-L-proline: The most abundant component of mammalian collagen.
Cis-4-hydroxy-L-proline: A useful chiral building block for the organic synthesis of pharmaceuticals.
These compounds share some structural similarities with this compound but differ in their specific properties and applications. This compound’s unique combination of L-proline and 2-methylalanine makes it particularly valuable for studying protein folding and stability, as well as for its potential therapeutic applications.
Propriétés
Numéro CAS |
821776-22-1 |
|---|---|
Formule moléculaire |
C9H16N2O3 |
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
2-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C9H16N2O3/c1-9(2,8(13)14)11-7(12)6-4-3-5-10-6/h6,10H,3-5H2,1-2H3,(H,11,12)(H,13,14)/t6-/m0/s1 |
Clé InChI |
CNIXQILFTAWLOL-LURJTMIESA-N |
SMILES isomérique |
CC(C)(C(=O)O)NC(=O)[C@@H]1CCCN1 |
SMILES canonique |
CC(C)(C(=O)O)NC(=O)C1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2R)-](/img/structure/B12537198.png)
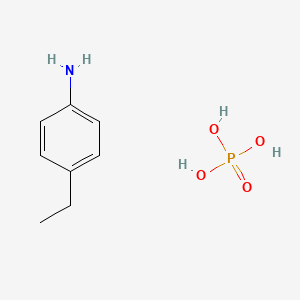
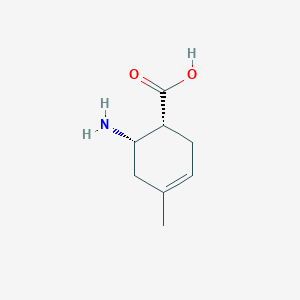
![2,2'-({2-[(3-Hydroxypropyl)amino]-2-oxoethyl}azanediyl)diacetic acid](/img/structure/B12537236.png)
![1-Phenyl-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B12537240.png)
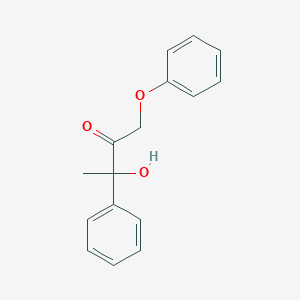
![2-(3-Azidopropoxy)bicyclo[2.2.1]hept-2-ene](/img/structure/B12537253.png)
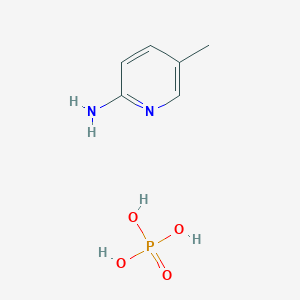

![9H-Xanthen-9-one, 3,5,6-tris[(1,1-dimethyl-2-propenyl)oxy]-1-hydroxy-](/img/structure/B12537280.png)
![2,7-Bis[2-(4-hydroxyphenyl)propan-2-YL]-9H-xanthen-9-one](/img/structure/B12537288.png)
